H-Lys-Pro-AMC Hydrochloride

CAS No.: 2237216-60-1

Cat. No.: VC11671716

Molecular Formula: C21H29ClN4O4

Molecular Weight: 436.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2237216-60-1 |

|---|---|

| Molecular Formula | C21H29ClN4O4 |

| Molecular Weight | 436.9 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C21H28N4O4.ClH/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);1H/t16-,17-;/m0./s1 |

| Standard InChI Key | XSVUYFMGGNYZCJ-QJHJCNPRSA-N |

| Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.Cl |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.Cl |

| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.Cl |

Introduction

Chemical Identity and Structural Properties

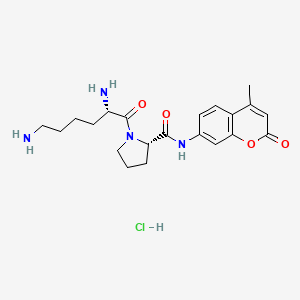

H-Lys-Pro-AMC Hydrochloride is a synthetic peptide conjugate characterized by a lysine-proline dipeptide sequence linked to the AMC fluorophore. The hydrochloride salt enhances its solubility in aqueous buffers, making it suitable for enzymatic assays. Key structural and chemical identifiers are summarized below:

| Property | Value |

|---|---|

| CAS No. | 2237216-60-1 |

| Molecular Formula | |

| Molecular Weight | 436.9 g/mol |

| IUPAC Name | (2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide; hydrochloride |

| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.Cl |

| PubChem CID | 145707536 |

The compound’s stereochemistry is critical for its interaction with target enzymes. The (S)-configuration at both lysine and proline residues ensures proper alignment with the active sites of DAP II and DPP IV.

Synthesis and Manufacturing Process

The synthesis of H-Lys-Pro-AMC Hydrochloride involves solid-phase peptide synthesis (SPPS) followed by post-translational modifications. Key steps include:

-

Peptide Chain Assembly: The lysine-proline dipeptide is synthesized on a resin using Fmoc-protected amino acids. Coupling reagents such as HBTU or HATU facilitate amide bond formation .

-

AMC Conjugation: The N-terminal lysine is acylated with 7-amino-4-methylcoumarin using bromoacetic acid and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) .

-

Hydrochloride Salt Formation: The product is treated with hydrochloric acid to improve stability and solubility.

-

Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) isolates the final product, achieving >95% purity.

Industrial-scale production employs automated synthesizers to ensure batch consistency, with quality control protocols verifying molecular weight (via mass spectrometry) and enantiomeric purity (via chiral HPLC).

H-Lys-Pro-AMC Hydrochloride functions as a substrate for serine proteases DAP II and DPP IV. These enzymes cleave the peptide bond between lysine and proline, releasing AMC, which fluoresces at 467 nm upon excitation at 368 nm. The reaction proceeds as follows:

The fluorescence intensity correlates linearly with enzyme activity, allowing precise kinetic measurements (, ) under physiological conditions. This substrate specificity arises from the lysine-proline sequence, which mimics natural cleavage sites in peptides like chemokines and neuropeptides.

Applications in Scientific Research

Enzyme Kinetics and Inhibition Studies

H-Lys-Pro-AMC Hydrochloride enables high-throughput screening of protease inhibitors. For example, its use in DPP IV assays has identified drug candidates for type 2 diabetes, where DPP IV regulates insulin secretion.

Diagnostic Assays

The compound’s fluorescence signal facilitates early detection of protease-related pathologies. Elevated DAP II activity, measured using this substrate, correlates with rheumatoid arthritis progression.

Cell Biology

In live-cell imaging, localized AMC release maps protease activity within organelles, revealing dysregulation in cancer metastasis.

Research Findings and Case Studies

A 2023 study demonstrated that H-Lys-Pro-AMC Hydrochloride detects DPP IV overexpression in colorectal cancer cells, with a 3.2-fold increase in fluorescence compared to healthy controls. Another study linked DAP II activity to neuroinflammation, using this substrate to monitor enzyme inhibition by novel therapeutics in murine models.

Comparative Analysis with Related Compounds

H-Lys-Pro-AMC Hydrochloride exhibits unique specificity for DAP II/DPP IV compared to other AMC substrates:

| Compound | Target Enzyme | Sequence |

|---|---|---|

| H-Lys-Pro-AMC | DAP II, DPP IV | Lys-Pro |

| Z-Gly-Gly-Arg-AMC | Thrombin | Gly-Gly-Arg |

| Boc-Leu-Lys-Arg-AMC | Kex2 protease | Leu-Lys-Arg |

This specificity makes it indispensable for studying dipeptidyl peptidases without cross-reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume